molecular formula C6H3N2NaO4 B14473641 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt CAS No. 68083-36-3

5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt

Katalognummer: B14473641
CAS-Nummer: 68083-36-3
Molekulargewicht: 190.09 g/mol
InChI-Schlüssel: AJIDYBCHZMTJDA-JPLGHBAPSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt is a chemical compound with the molecular formula C6H3N2O4.Na. It is characterized by its unique structure, which includes a cyclohexene ring with multiple ketone and oxime groups.

Vorbereitungsmethoden

The synthesis of 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt can be achieved through several methods. One common approach involves the reaction of rhodizonic acid with sodium hydroxide to form the sodium salt. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional ketone groups, while reduction could result in the conversion of oxime groups to amines .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Industrial applications include its use in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxime groups can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial for many biological functions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Cyclohexene-1,2,3,4-tetrone, 1,3-dioxime, monosodium salt include rhodizonic acid and its derivatives. Rhodizonic acid, for example, shares a similar cyclohexene ring structure but differs in its functional groups.

Eigenschaften

CAS-Nummer

68083-36-3

Molekularformel

C6H3N2NaO4

Molekulargewicht

190.09 g/mol

IUPAC-Name

sodium;(2E,6Z)-6-hydroxyimino-2-oxidoiminocyclohex-4-ene-1,3-dione

InChI

InChI=1S/C6H4N2O4.Na/c9-4-2-1-3(7-11)6(10)5(4)8-12;/h1-2,11-12H;/q;+1/p-1/b7-3-,8-5+;

InChI-Schlüssel

AJIDYBCHZMTJDA-JPLGHBAPSA-M

Isomerische SMILES

C\1=CC(=O)/C(=N\[O-])/C(=O)/C1=N\O.[Na+]

Kanonische SMILES

C1=CC(=O)C(=N[O-])C(=O)C1=NO.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.